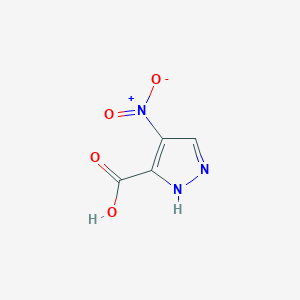

4-Nitro-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-nitro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAXXOYJWZZQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277268 | |

| Record name | 4-Nitro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-40-7 | |

| Record name | 5334-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic acid

CAS Number: 5334-40-7

This technical guide provides a comprehensive overview of 4-Nitro-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role as a precursor for kinase inhibitors.

Core Data Presentation

Quantitative data for 4-Nitro-1H-pyrazole-3-carboxylic acid is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5334-40-7 | [1][2][3][4] |

| Molecular Formula | C4H3N3O4 | [2][3][4] |

| Molecular Weight | 157.08 g/mol | [2][3] |

| Melting Point | 223-225 °C (decomposes) | |

| Appearance | White to pale cream crystals or powder | |

| IUPAC Name | 4-nitro-1H-pyrazole-3-carboxylic acid | |

| SMILES | O=C(O)c1c(nnc1)--INVALID-LINK--[O-] | |

| InChI Key | ZMAXXOYJWZZQBK-UHFFFAOYSA-N |

Table 2: Spectral Data

| Spectroscopy | Data |

| ¹H NMR (DMSO-d6) | δ 14.4 (s, 1H), 8.9 (s, 1H) |

| ¹³C NMR (DMSO-d6) | δ 162.0, 140.5, 134.2, 129.8 |

| Mass Spec (EI) | m/z: 157 [M+] |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid are crucial for its application in research. Below are representative experimental protocols derived from available literature.

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

One common route for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid involves the nitration of a pyrazole precursor. While specific details can vary, a general procedure is outlined below.

Materials:

-

Pyrazole-3-carboxylic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Glassware (round-bottom flask, dropping funnel, beaker)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add pyrazole-3-carboxylic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

-

Once the pyrazole-3-carboxylic acid is fully dissolved, slowly add fuming nitric acid dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 2-3 hours) to allow the nitration to proceed.

-

Carefully pour the reaction mixture over crushed ice with constant stirring.

-

The crude 4-Nitro-1H-pyrazole-3-carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

-

The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

-

Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Applications in Drug Development

4-Nitro-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The nitro group and carboxylic acid functionality of this compound provide versatile handles for further chemical modifications, making it a key component in the development of novel therapeutics.

Role as a Kinase Inhibitor Precursor

A significant application of 4-Nitro-1H-pyrazole-3-carboxylic acid is in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development.

This compound serves as a foundational structure for creating more complex molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. For instance, it has been utilized in the synthesis of inhibitors for Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a representative signaling pathway where inhibitors derived from 4-Nitro-1H-pyrazole-3-carboxylic acid may act, and a general experimental workflow for their synthesis and evaluation.

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

References

A Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-Nitro-1H-pyrazole-3-carboxylic acid. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols from cited literature are provided.

Core Physicochemical Properties

4-Nitro-1H-pyrazole-3-carboxylic acid is a solid, appearing as a white to pale cream crystalline powder.[1][2] Its core chemical identifiers are CAS Number 5334-40-7 and molecular formula C₄H₃N₃O₄.[1][3][4] The molecular weight is approximately 157.08 g/mol .[3]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 157.08 g/mol | [3] |

| Melting Point | 223-225 °C (decomposes) | [4] |

| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 2.5 ± 0.2 (Predicted) | N/A |

| logP | 0.8 ± 0.3 (Predicted) | N/A |

| Aqueous Solubility | 2.9 g/L at 25 °C (Predicted) | N/A |

| Appearance | White to pale cream crystalline powder | [1][2] |

Synthesis and Reactivity

The synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One documented method involves the use of heteroaromatic amines and oxyketones.[5] Additionally, it serves as a precursor for the synthesis of its corresponding esters, such as methyl 4-nitro-1H-pyrazole-3-carboxylate.

Experimental Protocols

1. General Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid [5]

This protocol describes a general method for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid.

-

Step 1: Dissolve a heteroaromatic amine (2 mmol) in distilled water (15 mL).

-

Step 2: Heat the solution to 40°C.

-

Step 3: Add an oxyketone (1.54 g, 5 mmol) in small portions to the heated solution.

-

Step 4: Stir the resulting suspension at 40°C for 18 hours.

-

Step 5: Add NaHCO₃ to the reaction mixture.

-

Step 6: Extract the solution with diethyl ether.

-

Step 7: Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Step 8: Filter the solution and concentrate under vacuum to yield the target product.

Characterization Data:

-

¹H NMR (400MHz, DMSO-d₆, RT): δ = 8.89 (s, 1H, CH), 13.84 (s, 1H, COOH), 14.23 (s, 2H, NH) ppm.[5]

-

¹³C NMR (100MHz, DMSO-d₆, RT): δ = 109.32 (s, 1C), 131.02 (s, 1C), 133.11 (s, 1B) and 162.04 (s, 1A) ppm.[5]

-

MS (EI) m/z: 157 [M+].[5]

2. Esterification to Methyl 4-nitro-1H-pyrazole-3-carboxylate [6]

This protocol details the synthesis of the methyl ester derivative using thionyl chloride.

-

Step 1: Charge a reaction vessel with 4-Nitro-1H-pyrazole-3-carboxylic acid (1.117 kg, 7.11 mol) and methanol (8.950 L).

-

Step 2: Cool the reaction mixture to 0-5°C under a nitrogen atmosphere.

-

Step 3: Slowly add thionyl chloride (0.581 L, 7.96 mol) dropwise over 180 minutes, maintaining the temperature at 0-5°C.

-

Step 4: After the addition is complete, allow the reaction mixture to gradually warm to 18-25°C and stir overnight.

-

Step 5: Monitor the reaction completion using ¹H NMR.

-

Step 6: Once the reaction is complete, concentrate the mixture at 40-45°C under reduced pressure to obtain the crude product.

-

Step 7: Further purify by treating the residue with toluene and re-concentrating under reduced pressure to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.

Synthetic and Reaction Workflows

The following diagrams illustrate the general synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid and its subsequent esterification.

References

- 1. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98% | CymitQuimica [cymitquimica.com]

- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 3. 4-nitro-1H-pyrazole-3-carboxylic acid - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of 4-Nitro-1H-pyrazole-3-carboxylic acid, a significant heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and relevant chemical transformations.

Core Chemical Properties

4-Nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 3-position of the pyrazole ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Data Presentation: Physicochemical Properties

The quantitative properties of 4-Nitro-1H-pyrazole-3-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 157.09 g/mol | [1][2] |

| 157.08 g/mol | [3][4] | |

| 157.085 g/mol | [5] | |

| Molecular Formula | C₄H₃N₃O₄ | [1][2][3][5][6] |

| CAS Number | 5334-40-7 | [1][2][3][5][6] |

| Appearance | White to pale cream crystals or powder | [1][6] |

| Melting Point | 223-225 °C (with decomposition) | [2] |

| ~195 °C (with decomposition) | [5] | |

| Purity | ≥97.5% to ≤102.5% (Aqueous acid-base Titration) | [6] |

| InChI Key | ZMAXXOYJWZZQBK-UHFFFAOYSA-N | [1][5][6] |

| SMILES | C1=NNC(=C1--INVALID-LINK--[O-])C(=O)O | [5] |

| Synonyms | 4-Nitro-3-pyrazolecarboxylic acid, 4-Nitropyrazole-3-carboxylic acid, 4-Nitro-1H-pyrazole-5-carboxylic acid | [3][4][5] |

Experimental Protocols

The following section details a common experimental procedure involving 4-Nitro-1H-pyrazole-3-carboxylic acid: the synthesis of its methyl ester, a crucial step for subsequent chemical modifications.

Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

This protocol describes the esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid using methanol and thionyl chloride.

Materials:

-

4-Nitro-1H-pyrazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

20 L reactor equipped with a digital thermometer and mechanical stirrer

Procedure:

-

Charging the Reactor: To a 20 L reactor, add 1.117 kg (7.11 mol) of 4-Nitro-1H-pyrazole-3-carboxylic acid and 8.950 L of methanol.[7]

-

Cooling: Stir the mixture under a nitrogen atmosphere and cool the reactor to a temperature of 0-5 °C.[7]

-

Addition of Thionyl Chloride: Slowly add 0.581 L (7.96 mol) of thionyl chloride dropwise to the cooled suspension over a period of 180 minutes, maintaining the temperature between 0-5 °C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature (18-25 °C) and continue stirring overnight.[7]

-

Monitoring the Reaction: The completion of the reaction can be monitored using ¹H NMR spectroscopy (d6-DMSO).[7]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature of 40-45 °C to remove the solvent.[7]

-

Azeotropic Removal of Water: To the residue, add 2.250 L of toluene and re-concentrate under reduced pressure. Repeat this step three times to ensure the removal of any residual water.[7]

-

Final Product: The resulting product, methyl 4-nitro-1H-pyrazole-3-carboxylate, is obtained as an off-white solid (1.210 kg, 99.5% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate from 4-Nitro-1H-pyrazole-3-carboxylic acid.

References

- 1. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98% | CymitQuimica [cymitquimica.com]

- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]

- 3. CAS 5334-40-7 | 4-Nitro-1H-pyrazole-3-carboxylic acid - Synblock [synblock.com]

- 4. 4-nitro-1H-pyrazole-3-carboxylic acid - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 7. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Nitro-1H-pyrazole-3-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Physicochemical Properties

4-Nitro-1H-pyrazole-3-carboxylic acid is a nitro-substituted heterocyclic compound. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃N₃O₄ | N/A |

| Molecular Weight | 157.08 g/mol | N/A |

| Melting Point | 206-208 °C | [1] |

| 223-225 °C (decomposes) | N/A | |

| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Appearance | White to pale cream crystals or powder | N/A |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

Experimental Protocols

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid (Representative Protocol)

This procedure is a generalized representation and may require optimization.

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Fuming nitric acid (90%)

-

Fuming sulfuric acid (20%)

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

-

Glass reaction vessel with stirring capability

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Preparation of Pyrazole Sulfate: In a clean, dry reaction vessel, dissolve 1H-pyrazole-3-carboxylic acid in concentrated sulfuric acid. This step forms the pyrazole sulfate salt.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. The ratio of the acids should be optimized for the specific substrate.

-

Nitration Reaction: Cool the pyrazole sulfate solution in an ice bath. Slowly add the nitrating mixture dropwise to the cooled solution while maintaining a low temperature (e.g., 0-5 °C) and stirring continuously. The reaction is exothermic and careful temperature control is crucial.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 1.5 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the solid 4-Nitro-1H-pyrazole-3-carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with ice-cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl ether and hexane).

-

Drying: Dry the purified product under vacuum to obtain the final 4-Nitro-1H-pyrazole-3-carboxylic acid.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of 4-Nitro-1H-pyrazole-3-carboxylic acid are limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory and antibacterial properties.[2][3] A common mechanism of action for pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Proposed Anti-Inflammatory Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block the activity of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][6] It is plausible that 4-Nitro-1H-pyrazole-3-carboxylic acid, owing to its pyrazole core, may also exert anti-inflammatory effects through a similar mechanism.

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

The diagram above illustrates the proposed mechanism by which 4-Nitro-1H-pyrazole-3-carboxylic acid may inhibit the inflammatory cascade. By blocking the action of COX enzymes, the synthesis of prostaglandins from arachidonic acid is prevented, thereby reducing inflammation, pain, and fever. This remains a hypothetical pathway for this specific compound and requires experimental validation.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

Technical Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic Acid

This document provides a concise technical overview of the physicochemical properties of 4-Nitro-1H-pyrazole-3-carboxylic acid, with a focus on its boiling point and thermal stability. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The properties of 4-Nitro-1H-pyrazole-3-carboxylic acid are summarized in the table below. It is important to note that while a boiling point has been predicted, experimental data suggests the compound is likely to decompose at a much lower temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃N₃O₄ | [1][2][3][4] |

| Molecular Weight | 157.09 g/mol | [1][3] |

| Boiling Point (Predicted) | 509.6 ± 35.0 °C at 760 mmHg | [5] |

| Melting Point | ~195°C (with decomposition) | [4] |

| 206 - 208°C | [5] | |

| 223 - 225°C (with decomposition) | [3] | |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |

| Appearance | White to pale cream crystals or powder | [1][2] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |

Thermal Stability and Decomposition

4-Nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound containing both a carboxylic acid and a nitro group. Such structures are often thermally sensitive. Multiple sources indicate that the compound decomposes upon melting, with reported melting points ranging from approximately 195°C to 225°C[3][4]. This decomposition temperature is significantly lower than the predicted boiling point of 509.6°C[5].

The presence of the nitro functional group can lead to thermal instability in organic molecules. For related dinitropyrazole compounds, thermal decomposition is a noted characteristic[6]. A Safety Data Sheet for 4-Nitro-1H-pyrazole-3-carboxylic acid notes that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides[7].

Given this information, it is highly probable that 4-Nitro-1H-pyrazole-3-carboxylic acid will decompose before reaching its theoretical boiling point under standard atmospheric pressure.

Experimental Protocols

A synthesis protocol for a derivative, methyl 4-nitro-1H-pyrazole-3-carboxylate, involves the use of 4-Nitro-1H-pyrazole-3-carboxylic acid with methanol and thionyl chloride at temperatures between 0°C and 25°C, followed by concentration under reduced pressure at 40-45°C[8]. These conditions are kept mild to avoid decomposition.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for assessing the thermal properties of a potentially unstable compound like 4-Nitro-1H-pyrazole-3-carboxylic acid.

Caption: Figure 1. Workflow for Thermal Property Analysis.

References

- 1. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98% | CymitQuimica [cymitquimica.com]

- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 3. 4-Nitro-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]

- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. biosynce.com [biosynce.com]

- 6. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and density determination, and explores its potential applications in drug development based on the known biological activities of the pyrazole scaffold.

Core Physicochemical Properties

4-Nitro-1H-pyrazole-3-carboxylic acid is a solid organic compound with the molecular formula C₄H₃N₃O₄. Its key quantitative properties are summarized in the table below, providing a foundational dataset for researchers. The density of this compound is a notable characteristic, suggesting a compact crystal lattice.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₃N₃O₄ | [2] |

| Molecular Weight | 157.08 g/mol | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Melting Point | 206 - 208 °C (decomposes) | [1][3] |

| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg | [1] |

| CAS Number | 5334-40-7 | [1][2] |

Experimental Protocols

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

Reaction Scheme:

Materials:

-

Pyrazole-3-carboxylic acid

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Distilled Water

-

Glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Fume hood

Procedure:

-

In a round-bottom flask, dissolve Pyrazole-3-carboxylic acid in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

The solid precipitate of 4-Nitro-1H-pyrazole-3-carboxylic acid is then collected by vacuum filtration.

-

The crude product should be washed with cold distilled water to remove any remaining acid.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder.[4][5][6][7][8] This technique is highly accurate and relies on Boyle's Law to measure the volume of the solid by gas displacement.[7]

Instrumentation:

-

Gas Pycnometer (e.g., Helium Pycnometer)

-

Analytical Balance

-

Spatula

-

Sample holder of known volume

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a suitable amount of the 4-Nitro-1H-pyrazole-3-carboxylic acid powder using an analytical balance. The sample should be dry and free-flowing.

-

Sample Loading: Carefully transfer the weighed sample into the sample holder of the pycnometer.

-

Measurement: Place the sample holder into the analysis chamber of the pycnometer. The instrument will then automatically purge the chamber with the analysis gas (typically helium) to remove any adsorbed contaminants. Following purging, the instrument will pressurize the chamber and then expand the gas into a reference chamber of known volume. By measuring the pressure difference, the instrument calculates the volume of the sample.

-

Data Analysis: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume measured by the pycnometer.

-

Replicates: Perform multiple measurements to ensure the reproducibility of the results.

Potential Applications in Drug Development

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic ring.[9][10][11] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[9][11][12][13]

The presence of a nitro group and a carboxylic acid moiety on the pyrazole ring of 4-Nitro-1H-pyrazole-3-carboxylic acid suggests its potential as a lead compound for the development of novel therapeutics. The nitro group can be a key pharmacophore in certain drug classes, and the carboxylic acid provides a handle for further chemical modification to optimize pharmacological properties.[14]

Given the known activities of pyrazole derivatives, 4-Nitro-1H-pyrazole-3-carboxylic acid and its analogs could be investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some pyrazole-containing drugs act as kinase inhibitors, targeting pathways such as the MAP signaling pathway.[9][10] Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.

Visualizations

Caption: A generalized workflow for drug discovery and development, illustrating the potential path for a compound like 4-Nitro-1H-pyrazole-3-carboxylic acid.

References

- 1. biosynce.com [biosynce.com]

- 2. 4-nitro-1H-pyrazole-3-carboxylic acid - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Nitro-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]

- 4. measurlabs.com [measurlabs.com]

- 5. Gas pycnometers | Malvern Panalytical [malvernpanalytical.com]

- 6. analis.com [analis.com]

- 7. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 8. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Spectroscopic Analysis of 4-Nitro-1H-pyrazole-3-carboxylic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-1H-pyrazole-3-carboxylic acid. Due to a lack of publicly available experimental spectra for this specific compound, this guide is based on theoretical predictions and data from structurally similar compounds, including its methyl ester derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for 4-Nitro-1H-pyrazole-3-carboxylic acid. These predictions are based on established principles of NMR spectroscopy and analysis of related molecular structures. The expected ¹H NMR spectrum is anticipated to feature two singlets corresponding to the pyrazole ring proton and the carboxylic acid proton. The ¹³C NMR spectrum is predicted to show signals for the three carbon atoms of the pyrazole ring and the carboxylic acid carbon.

Table 1: Predicted ¹H NMR Spectral Data for 4-Nitro-1H-pyrazole-3-carboxylic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13-14 | Broad Singlet | 1H | -COOH |

| ~8.5-9.5 | Singlet | 1H | C₅-H |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Nitro-1H-pyrazole-3-carboxylic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | -COOH |

| ~140-150 | C₄-NO₂ |

| ~130-140 | C₃-COOH |

| ~120-130 | C₅-H |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of 4-Nitro-1H-pyrazole-3-carboxylic acid.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Nitro-1H-pyrazole-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

Molecular Structure and Logical Relationships

The chemical structure of 4-Nitro-1H-pyrazole-3-carboxylic acid is fundamental to understanding its NMR spectra. The electron-withdrawing nature of the nitro group and the carboxylic acid group significantly influences the chemical environment of the pyrazole ring's proton and carbon atoms, leading to their characteristic downfield shifts.

Caption: Chemical structure and substituent effects.

The logical workflow for spectral analysis involves predicting the chemical shifts based on the molecular structure and then correlating these predictions with the experimentally acquired data.

Caption: Workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Nitro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 4-Nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data is crucial for its structural confirmation and purity assessment.

Molecular Structure

IUPAC Name: 4-Nitro-1H-pyrazole-3-carboxylic acid Molecular Formula: C₄H₃N₃O₄ Molecular Weight: 157.09 g/mol [1] CAS Number: 5334-40-7

Figure 1: Chemical structure of 4-Nitro-1H-pyrazole-3-carboxylic acid.

Figure 1: Chemical structure of 4-Nitro-1H-pyrazole-3-carboxylic acid.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 4-Nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of freely accessible spectra for the target compound, data from closely related analogs, such as its methyl ester and other substituted pyrazoles, are used for interpretation and prediction.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | Expected to be a broad signal due to hydrogen bonding; its position is concentration-dependent. |

| ~8.5 - 9.0 | Singlet | 1H | H-5 | The electron-withdrawing effects of the adjacent nitro and carboxylic acid groups will shift this proton significantly downfield. |

| ~14.0 - 15.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrazole ring is also expected to be a broad singlet and will exchange with D₂O. The ¹H NMR of the methyl ester shows this peak at 14.4 ppm.[2] |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 165 | C=O | The carboxylic acid carbonyl carbon is expected in this region. |

| ~145 - 150 | C-4 | The carbon atom bearing the nitro group is expected to be significantly deshielded. |

| ~135 - 140 | C-5 | The chemical shift of this carbon is influenced by the adjacent nitrogen and the C-4 nitro group. |

| ~130 - 135 | C-3 | The carbon attached to the carboxylic acid group. |

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H involved in hydrogen bonding. |

| ~3100 | Medium | N-H stretch | Pyrazole N-H stretching vibration. |

| 1690-1740 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid. |

| 1500-1550 | Strong | N-O asymmetric stretch | Characteristic absorption for a nitro group. |

| 1340-1380 | Strong | N-O symmetric stretch | Characteristic absorption for a nitro group. |

| 1200-1300 | Strong | C-O stretch | Carboxylic acid C-O stretching. |

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 157 | [M]⁺ | Molecular ion peak. |

| 112 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 84 | [M - COOH - N₂]⁺ | Subsequent loss of a nitrogen molecule. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Nitro-1H-pyrazole-3-carboxylic acid is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover a range of 0-16 ppm.

-

A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to 5 seconds to ensure full relaxation of all protons, including the acidic protons.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used.

-

The spectral width is set to cover a range of 0-200 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.

-

The relaxation delay is set to 2 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is then scanned over the mid-IR range (4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion after being dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or via a Gas Chromatography (GC) inlet for Electron Ionization (EI) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition (EI mode):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

-

Data Acquisition (ESI mode):

-

The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-Nitro-1H-pyrazole-3-carboxylic acid using the combined spectroscopic data.

Caption: Workflow for structural elucidation of 4-Nitro-1H-pyrazole-3-carboxylic acid.

References

An In-depth Technical Guide on the Solubility of 4-Nitro-1H-pyrazole-3-carboxylic Acid in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Nitro-1H-pyrazole-3-carboxylic acid in methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining the solubility of this compound. The methodologies outlined are based on established principles of solubility testing for organic compounds.

Introduction to 4-Nitro-1H-pyrazole-3-carboxylic Acid

4-Nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₄H₃N₃O₄. Its structure, featuring a pyrazole ring substituted with a nitro group and a carboxylic acid group, suggests a degree of polarity that influences its solubility in various solvents. Understanding its solubility in methanol is crucial for its application in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

Qualitative Solubility Assessment

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for 4-Nitro-1H-pyrazole-3-carboxylic acid in methanol. Therefore, the following sections provide a detailed experimental protocol for researchers to determine this data empirically.

Table 1: Solubility of 4-Nitro-1H-pyrazole-3-carboxylic Acid in Methanol

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Data not available | To be determined | To be determined |

| Data not available | To be determined | To be determined |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of 4-Nitro-1H-pyrazole-3-carboxylic acid in methanol.

4.1. Materials and Equipment

-

4-Nitro-1H-pyrazole-3-carboxylic acid (98% purity or higher)

-

Anhydrous methanol (ACS grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm PTFE or similar)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The following diagram illustrates the overall workflow for determining the solubility of the compound.

Caption: Workflow for Solubility Determination.

4.3. Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Nitro-1H-pyrazole-3-carboxylic acid to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately pipette a known volume of methanol into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to rest in the temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with methanol to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

For HPLC analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for 4-Nitro-1H-pyrazole-3-carboxylic acid.

-

For UV-Vis analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the compound.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of known concentrations of 4-Nitro-1H-pyrazole-3-carboxylic acid in methanol.

-

Generate a calibration curve by plotting the analytical signal (peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted supernatant.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature.

-

Logical Flow for Solubility Classification

For a rapid, qualitative assessment of solubility, the following decision-making process can be employed. This is often a preliminary step before quantitative analysis.

Caption: Qualitative Solubility Test Logic.

This guide provides a framework for researchers to systematically determine the solubility of 4-Nitro-1H-pyrazole-3-carboxylic acid in methanol. The detailed experimental protocol ensures that the data generated is accurate and reproducible, which is essential for its application in drug development and chemical research.

References

The Strategic Role of 4-Nitro-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with various biological targets. Within this important class of heterocyles, 4-Nitro-1H-pyrazole-3-carboxylic acid stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of three key functional elements—the pyrazole ring, a nitro group, and a carboxylic acid—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring and can serve as a crucial interaction point with biological targets or be chemically reduced to an amino group, opening up a vast new vector for chemical diversification. The carboxylic acid moiety offers a convenient handle for the formation of esters, amides, and other derivatives, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic combination of functionalities makes 4-Nitro-1H-pyrazole-3-carboxylic acid a versatile starting material for the development of potent and selective inhibitors of various enzyme families, particularly kinases, as well as for the discovery of novel antimicrobial and anticancer agents. This guide provides a comprehensive overview of the synthetic utility and biological significance of this important building block, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biological Activity: Targeting Key Pathological Pathways

Derivatives of 4-Nitro-1H-pyrazole-3-carboxylic acid have demonstrated significant potential in oncology, particularly as inhibitors of protein kinases that are critical for cancer cell proliferation and survival. The strategic reduction of the nitro group to an amine has proven to be a highly effective strategy for generating potent kinase inhibitors.

Kinase Inhibition

A notable application of this scaffold is in the development of inhibitors for the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell growth, and hematopoiesis.[1] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAKs attractive therapeutic targets.[1] Derivatives of 4-amino-1H-pyrazole, obtained through the reduction of the corresponding 4-nitro precursors, have shown potent, nanomolar inhibition of JAK1, JAK2, and JAK3.[1]

Furthermore, by modifying the core structure, derivatives have been synthesized that exhibit potent inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both of which are key targets in the treatment of Acute Myeloid Leukemia (AML).[2]

Table 1: Kinase Inhibitory Activity of 4-Amino-1H-pyrazole Derivatives [1][2]

| Compound ID | Target Kinase | IC50 (nM) |

| 3f | JAK1 | 3.4 |

| JAK2 | 2.2 | |

| JAK3 | 3.5 | |

| 8t | FLT3 | 0.089 |

| CDK2 | 0.719 | |

| CDK4 | 0.770 |

Anticancer Activity

The potent kinase inhibition demonstrated by these compounds translates into significant anti-proliferative activity against a range of cancer cell lines. This highlights the potential of the 4-Nitro-1H-pyrazole-3-carboxylic acid scaffold in developing broad-spectrum anticancer agents.

Table 2: Anti-proliferative Activity of 4-Amino-1H-pyrazole Derivatives against Cancer Cell Lines [1][2]

| Compound ID | Cell Line | Cancer Type | GI50 (µM) |

| 3f | PC-3 | Prostate Cancer | < 10 |

| HEL | Erythroleukemia | < 10 | |

| K562 | Chronic Myelogenous Leukemia | < 10 | |

| MCF-7 | Breast Cancer | < 10 | |

| MOLT4 | Acute Lymphoblastic Leukemia | < 10 | |

| 8t | MV4-11 | Acute Myeloid Leukemia | 0.00122 |

Experimental Protocols

The versatility of 4-Nitro-1H-pyrazole-3-carboxylic acid as a building block is demonstrated by the straightforward synthetic routes to key derivatives such as esters and amides.

Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate[3]

This protocol describes the esterification of the carboxylic acid moiety, a common step to modify the compound's properties or to prepare it for further reactions.

Procedure:

-

To a 20 L reactor equipped with a digital thermometer and a mechanical stirrer, add 4-Nitro-1H-pyrazole-3-carboxylic acid (1.117 kg, 7.11 mol) and methanol (8.950 L).

-

Cool the reaction mixture to 0-5 °C under a nitrogen atmosphere.

-

Slowly add thionyl chloride (0.581 L, 7.96 mol) dropwise over a period of 180 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to 18-25 °C and stir overnight.

-

Monitor the reaction completion using 1H NMR (d6-DMSO).

-

Once the reaction is complete, concentrate the mixture at 40-45 °C under reduced pressure to obtain the crude product.

-

The residue can be further purified by treating with toluene and re-concentrating under reduced pressure to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.

Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide Derivatives[2]

This protocol details the conversion of the carboxylic acid to a carboxamide, a key transformation for creating many biologically active molecules.

Procedure:

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (13.94 mmol) in 20 mL of THF.

-

Add DMF (0.5 mL) and cool the mixture to 0 °C.

-

Add oxalyl chloride (20.91 mmol) dropwise to the cooled solution.

-

Stir the resultant mixture at room temperature for 60 minutes.

-

Concentrate the mixture in vacuo to remove excess reagents and solvent.

-

Dissolve the residue in 20 mL of pyridine.

-

In a separate flask, dissolve the desired amine (e.g., a substituted aniline) in 20 mL of pyridine and cool to 0 °C.

-

Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

-

Stir the reaction mixture for 6 hours at 25 °C.

-

Upon completion, remove the solvent on a rotary evaporator to yield the crude carboxamide product, which can be purified by appropriate methods such as crystallization or chromatography.

Visualizing Molecular Pathways and Synthetic Strategies

Understanding the mechanism of action and the synthetic workflow is crucial in drug development. Graphviz diagrams can effectively illustrate these complex relationships.

JAK/STAT Signaling Pathway Inhibition

Derivatives of 4-amino-1H-pyrazole have been shown to potently inhibit JAK kinases, thereby blocking the downstream signaling cascade that is often hyperactivated in cancer and inflammatory diseases.

Caption: Inhibition of the JAK/STAT signaling pathway by 4-amino-pyrazole derivatives.

General Synthetic Workflow

The 4-Nitro-1H-pyrazole-3-carboxylic acid core provides a versatile starting point for creating a library of diverse compounds through a few key synthetic transformations.

References

Theoretical Exploration of 4-Nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid moiety. This unique combination of functional groups imparts a range of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the carboxylic acid group can influence the molecule's interaction with biological targets, making it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on 4-Nitro-1H-pyrazole-3-carboxylic acid, offering insights into its structural, spectroscopic, and electronic properties to aid in its application in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitro-1H-pyrazole-3-carboxylic acid is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C4H3N3O4 | [4][5][6] |

| Molecular Weight | 157.08 g/mol | [5][6] |

| Appearance | White to pale cream crystals or powder | [5] |

| Melting Point | 206 - 208 °C | [7] |

| Boiling Point (Predicted) | 509.6 ± 35.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [7] |

| InChI Key | ZMAXXOYJWZZQBK-UHFFFAOYSA-N | [8] |

| SMILES | O=C(O)c1c(--INVALID-LINK--[O-])cnn1 | [8] |

Theoretical Methodology

While a dedicated experimental crystal structure for 4-Nitro-1H-pyrazole-3-carboxylic acid is not publicly available, its molecular geometry can be reliably predicted using computational methods. The geometry of the closely related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been determined by single-crystal X-ray diffraction, providing a valuable reference for the theoretical model.[9]

Computational Details

Theoretical calculations for 4-Nitro-1H-pyrazole-3-carboxylic acid are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular properties. Based on studies of similar nitropyrazole systems, the B3LYP functional combined with the 6-311++G(d,p) basis set is a suitable level of theory for geometry optimization and prediction of spectroscopic and electronic properties.[10][11][12] All calculations would be performed in the gas phase to model the isolated molecule.

Molecular Structure

The optimized molecular structure of 4-Nitro-1H-pyrazole-3-carboxylic acid is predicted to be planar. The pyrazole ring, carboxylic acid group, and nitro group all lie in the same plane, which maximizes conjugation and stability. The key predicted bond lengths and angles are summarized in Table 2. These theoretical values are expected to be in good agreement with experimental data for similar compounds.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.34 |

| C3-C(O)OH | 1.48 |

| C4-N(O)O | 1.45 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 108.0 |

| C4-C5-N1 | 107.0 |

| C5-N1-N2 | 118.0 |

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR)

The calculated infrared (IR) spectrum provides insight into the vibrational modes of the molecule. The key predicted vibrational frequencies and their assignments are presented in Table 3. These frequencies are characteristic of the functional groups present in the molecule.[13][14][15]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3450 | O-H stretch (carboxylic acid) |

| ~3100 | N-H stretch (pyrazole) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1550 | N-O asymmetric stretch (nitro group) |

| ~1350 | N-O symmetric stretch (nitro group) |

| ~1300 | C-N stretch |

| ~1200 | C-O stretch (carboxylic acid) |

NMR Spectroscopy

The predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of 4-Nitro-1H-pyrazole-3-carboxylic acid. The calculated chemical shifts, referenced to tetramethylsilane (TMS), are summarized in Table 4. These predictions are based on calculations for a broad range of nitropyrazoles.[11][12][16]

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (on N1) | ~14.0 |

| H (on C5) | ~8.5 |

| H (on COOH) | ~13.5 |

| ¹³C NMR | |

| C3 | ~145 |

| C4 | ~130 |

| C5 | ~120 |

| C (in COOH) | ~165 |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and the resulting energy gap are presented in Table 5.[10][17][18][19] A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For 4-Nitro-1H-pyrazole-3-carboxylic acid, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the N-H and O-H groups would exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction.[20][21]

Experimental Protocols

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

A general method for the synthesis of the methyl ester of 4-Nitro-1H-pyrazole-3-carboxylic acid involves the esterification of the carboxylic acid using methanol and a catalyst such as thionyl chloride.[22] The carboxylic acid itself can be synthesized through various routes, often starting from pyrazole or a substituted pyrazole.

Protocol for Esterification:

-

Suspend 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in methanol (8 volumes).

-

Cool the suspension to 0-5 °C under a nitrogen atmosphere.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by ¹H NMR.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrazole-3-carboxylic acid have been reported to possess significant anti-inflammatory and antibacterial activities.[1][2] The anti-inflammatory effects of some pyrazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. The antibacterial activity is likely due to the disruption of bacterial cellular processes. While the specific biological targets and signaling pathways for 4-Nitro-1H-pyrazole-3-carboxylic acid have not been elucidated, its structural features suggest it could be a candidate for investigation in these areas.

Visualizations

Caption: Workflow for the theoretical study of 4-Nitro-1H-pyrazole-3-carboxylic acid.

References

- 1. mc.minia.edu.eg [mc.minia.edu.eg]

- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98% | CymitQuimica [cymitquimica.com]

- 6. 4-nitro-1H-pyrazole-3-carboxylic acid - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. biosynce.com [biosynce.com]

- 8. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 9. Secure Verification [vinar.vin.bg.ac.rs]

- 10. researchgate.net [researchgate.net]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 15. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule [mdpi.com]

- 22. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid from Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic pathway commences with the formation of a 3-methylpyrazole core, which then undergoes regioselective nitration at the C4 position, followed by the oxidation of the C3-methyl group to the corresponding carboxylic acid. This protocol offers detailed, step-by-step experimental procedures, quantitative data for each intermediate and the final product, and visual diagrams to illustrate the workflow and chemical transformations.

Introduction

The pyrazole scaffold is a privileged heterocycle in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a nitro group and a carboxylic acid moiety, as in 4-nitro-1H-pyrazole-3-carboxylic acid, provides versatile handles for further chemical modification, making it a key intermediate for the synthesis of complex molecular architectures. The following protocols outline a reliable and reproducible three-step synthesis route starting from common laboratory reagents.

Overall Synthesis Pathway

The synthesis is performed in three main stages:

-

Step 1: Synthesis of 3-Methylpyrazole via cyclocondensation of a hydrazine salt with a 1,3-dicarbonyl equivalent.

-

Step 2: Synthesis of 3-Methyl-4-nitropyrazole through electrophilic nitration of the 3-methylpyrazole intermediate.

-

Step 3: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid by oxidation of the methyl group of 3-methyl-4-nitropyrazole.

Caption: Overall workflow for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyrazole

This protocol is adapted from the established Knorr pyrazole synthesis, utilizing a protected form of acetylacetaldehyde.[1]

Materials and Reagents:

-

Hydrazine sulfate (N₂H₆SO₄)

-

Sodium hydroxide (NaOH)

-

4,4-Dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Saturated sodium chloride solution (brine)

-

Deionized water

Procedure:

-

Prepare Hydrazine Solution: In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cool Reaction Mixture: Immerse the flask in an ice-water bath and cool the solution until the internal temperature reaches 15°C.

-

Add Dicarbonyl Precursor: With vigorous stirring, add 66 g (0.50 mol) of 4,4-dimethoxy-2-butanone dropwise via the dropping funnel, ensuring the temperature is maintained at or below 15°C. The addition should take approximately 30-45 minutes.

-

Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour.

-

Dilution and Extraction: Remove the ice bath and add 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a 1 L separatory funnel and extract the product with diethyl ether (1 x 150 mL, then 3 x 50 mL).

-

Wash and Dry: Combine the organic extracts and wash them once with 100 mL of saturated NaCl solution. Dry the ether layer over anhydrous potassium carbonate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield 3-methylpyrazole as a colorless liquid.

Quantitative Data (Step 1):

| Compound | Formula | Mol. Wt. ( g/mol ) | Amount | Yield (%) | Boiling Point (°C) | Density (g/mL) |

| Hydrazine Sulfate | N₂H₆SO₄ | 130.12 | 65 g | - | - | - |

| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 66 g | - | 167-169 | 0.99 |

| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | ~33 g | ~80% | 204 | 1.02 [2] |

Step 2: Synthesis of 3-Methyl-4-nitropyrazole

This procedure employs a standard mixed-acid nitration, analogous to the nitration of other pyrazole derivatives.[3][4]

Materials and Reagents:

-

3-Methylpyrazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Prepare Acid Mixture: In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Add 3-Methylpyrazole: Slowly add 8.21 g (0.10 mol) of 3-methylpyrazole to the cold sulfuric acid with constant stirring, keeping the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by carefully adding 6.0 mL (approx. 0.14 mol) of fuming nitric acid to 20 mL of cold, concentrated sulfuric acid. Add this nitrating mixture dropwise to the pyrazole solution over 1 hour, maintaining the reaction temperature between 0 and 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 300 g of crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the cold aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7. A precipitate should form. Extract the product with dichloromethane (3 x 100 mL).

-

Wash and Dry: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter and remove the solvent under reduced pressure. The crude solid can be recrystallized from an ethanol/water mixture to yield pure 3-methyl-4-nitropyrazole.

Quantitative Data (Step 2):

| Compound | Formula | Mol. Wt. ( g/mol ) | Amount | Yield (%) | Melting Point (°C) |

| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | 8.21 g | - | - |

| 3-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 | ~9.5 g | ~75% | 143-145 |

Step 3: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol utilizes potassium permanganate to oxidize the methyl group on the pyrazole ring to a carboxylic acid.[5][6]

Materials and Reagents:

-

3-Methyl-4-nitropyrazole

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for work-up)

-

Deionized water

Procedure:

-

Dissolve Starting Material: In a 1 L beaker, dissolve 12.7 g (0.10 mol) of 3-methyl-4-nitropyrazole and 4.4 g (0.11 mol) of sodium hydroxide in 400 mL of water. Heat the solution to 80°C with stirring.

-

Oxidation: In a separate flask, prepare a solution of 31.6 g (0.20 mol) of potassium permanganate in 300 mL of warm water. Add the KMnO₄ solution portion-wise to the hot pyrazole solution over 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional 2 hours to ensure complete oxidation.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Decolorization (Optional): If the filtrate is still colored, add a small amount of sodium bisulfite solution until it becomes colorless.

-

Precipitation: Cool the clear filtrate in an ice bath and acidify by the slow, careful addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white or pale yellow precipitate of the product will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold water, and dry it in a vacuum oven at 60°C to a constant weight.

Quantitative Data (Step 3):

| Compound | Formula | Mol. Wt. ( g/mol ) | Amount | Yield (%) | Melting Point (°C) |

| 3-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 | 12.7 g | - | - |

| Potassium Permanganate | KMnO₄ | 158.03 | 31.6 g | - | - |

| 4-Nitro-1H-pyrazole-3-carboxylic Acid | C₄H₃N₃O₄ | 157.08 | ~9.4 g | ~60% | 223-225 (dec.) |

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations on the heterocyclic core.

Caption: Logical progression of the synthesis strategy.

References

Application Note: A Detailed Protocol for the Nitration of 1H-Pyrazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract